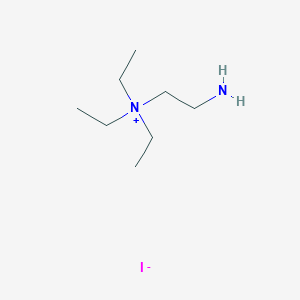
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate is a chemical compound known for its unique structure and properties. It features a diazonium group attached to an ethenolate moiety, with a 2,4,6-trimethoxyphenyl group as a substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2,4,6-trimethoxyphenylacetonitrile with nitrous acid, which leads to the formation of the diazonium salt. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates .
化学反应分析
Types of Reactions
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or amines in aqueous or alcoholic solvents.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds like phenols or anilines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be obtained.
Azo Dyes: Formed through coupling reactions with aromatic compounds.
Amines: Resulting from the reduction of the diazonium group.
科学研究应用
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
作用机制
The mechanism of action of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The trimethoxyphenyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
相似化合物的比较
Similar Compounds
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate: Known for its unique reactivity due to the presence of the diazonium group.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethan-1-olate: Similar structure but with an ethanolate moiety instead of ethenolate.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-ol: Contains a hydroxyl group instead of the ethenolate moiety.
Uniqueness
This compound is unique due to its combination of the diazonium group and the trimethoxyphenyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
属性
CAS 编号 |
194670-55-8 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-diazo-1-(2,4,6-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-9(16-2)11(8(14)6-13-12)10(5-7)17-3/h4-6H,1-3H3 |
InChI 键 |
WOESUFOGASZCTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=[N+]=[N-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
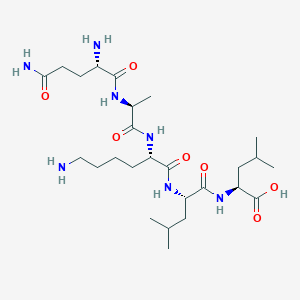
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
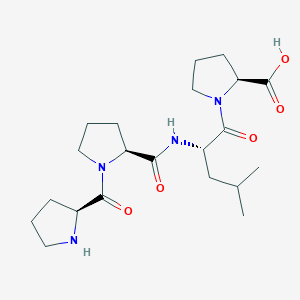
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
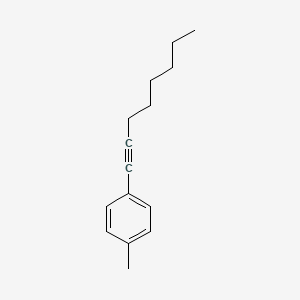
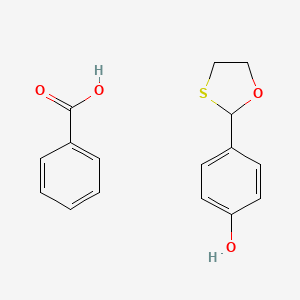
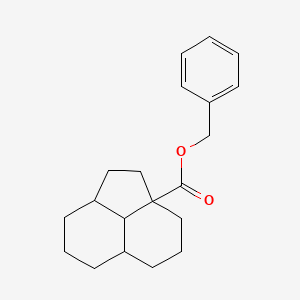
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
